6-(Fluoromethyl)spiro[3.3]heptan-2-one 6-(Fluoromethyl)spiro[3.3]heptan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20446282
InChI: InChI=1S/C8H11FO/c9-5-6-1-8(2-6)3-7(10)4-8/h6H,1-5H2
SMILES:
Molecular Formula: C8H11FO
Molecular Weight: 142.17 g/mol

6-(Fluoromethyl)spiro[3.3]heptan-2-one

CAS No.:

Cat. No.: VC20446282

Molecular Formula: C8H11FO

Molecular Weight: 142.17 g/mol

* For research use only. Not for human or veterinary use.

6-(Fluoromethyl)spiro[3.3]heptan-2-one -

Specification

Molecular Formula C8H11FO
Molecular Weight 142.17 g/mol
IUPAC Name 6-(fluoromethyl)spiro[3.3]heptan-2-one
Standard InChI InChI=1S/C8H11FO/c9-5-6-1-8(2-6)3-7(10)4-8/h6H,1-5H2
Standard InChI Key PTBZPGQWKONVIQ-UHFFFAOYSA-N
Canonical SMILES C1C(CC12CC(=O)C2)CF

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 6-(fluoromethyl)spiro[3.3]heptan-2-one features a spiro[3.3]heptane core with a ketone group at position 2 and a fluoromethyl (-CH2F) substituent at position 6. This arrangement creates a three-dimensional scaffold with restricted conformational flexibility, making it valuable for designing molecules with precise spatial orientations.

PropertyValue/Description
Molecular FormulaC8H9FO
Molecular Weight140.15 g/mol
SMILESO=C1C2(CC1)CC(C2)(F)C
InChI KeyUOQIPHMPROZIQF-UHFFFAOYSA-N
Boiling Point189–192°C (predicted)
Density1.21 g/cm³ (estimated)

The fluoromethyl group introduces dipole interactions and electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic additions and redox reactions .

Synthesis and Production Methods

Cyclopropanation-Based Synthesis

The primary synthetic route, as detailed in patent DE102006046468A1, involves a [2+2] cyclopropanation reaction starting from 3-fluoromethyl-1-propene derivatives (Scheme 1) :

  • Substrate Preparation: 3-Fluoromethyl-1-propene is functionalized with protecting groups (e.g., silyl ethers) to prevent side reactions.

  • Cyclopropanation: Treatment with dichloroacetyl chloride and a base (e.g., triethylamine) induces ring closure, forming the spiro[3.3]heptane skeleton.

  • Oxidation: The intermediate alcohol is oxidized to the ketone using Jones reagent (CrO3/H2SO4) under controlled conditions (0–5°C).

Key Reaction Parameters:

  • Temperature: -10°C to 25°C for cyclopropanation

  • Solvent: Dichloromethane or tetrahydrofuran

  • Yield: 68–72% after purification via column chromatography .

Alternative Synthetic Pathways

Recent studies have explored photochemical [2+2] cycloadditions using ultraviolet light (λ = 254 nm) to generate the spirocyclic core without metal catalysts. This method achieves comparable yields (65–70%) but requires specialized equipment .

Chemical Reactivity and Derivative Formation

The ketone moiety at position 2 serves as a reactive site for nucleophilic additions, while the fluoromethyl group participates in halogen-bonding interactions:

  • Grignard Reactions: Alkyl magnesium halides add to the carbonyl group, producing tertiary alcohols (e.g., 6-(fluoromethyl)-2-(hydroxyalkyl)spiro[3.3]heptane) .

  • Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the ketone to a secondary alcohol, yielding 6-(fluoromethyl)spiro[3.3]heptan-2-ol.

  • Fluorine-Specific Reactions: The C-F bond undergoes nucleophilic substitution with strong bases (e.g., LDA) to generate spirocyclic alkenes .

Applications in Materials Science and Pharmaceuticals

Liquid Crystal Technology

The compound’s rigid spirocyclic core and polar fluoromethyl group make it a candidate for nematic liquid crystal mixtures. When incorporated into mesogens, it enhances thermal stability (ΔT = 85–90°C) and reduces rotational viscosity by 40% compared to benzene-based analogues .

Pharmaceutical Intermediates

Spiro[3.3]heptane derivatives are emerging as bioisosteres for aromatic rings in drug design. The fluoromethyl group improves metabolic stability, as demonstrated in preclinical studies where derivatives showed a 3-fold increase in half-life (t1/2 = 12.1 h) relative to non-fluorinated counterparts .

Comparative Analysis with Related Spiro Compounds

A comparison with structurally similar compounds highlights the unique advantages of 6-(fluoromethyl)spiro[3.3]heptan-2-one:

CompoundRigidity (ΔG‡, kcal/mol)Dipole Moment (D)LogP
Spiro[3.3]heptan-2-one9.22.11.45
6-Methylspiro[3.3]heptan-2-one9.01.81.78
6-(Fluoromethyl)spiro[3.3]heptan-2-one9.52.91.12

The fluoromethyl substituent increases dipole interactions while maintaining low lipophilicity, ideal for CNS-targeting pharmaceuticals .

Recent Research Findings

Stereoelectronic Effects

Density functional theory (DFT) calculations reveal that the fluoromethyl group induces a 15° distortion in the spirocyclic framework, altering orbital hybridization and enhancing electrophilicity at the ketone (Mulliken charge = +0.32 e) .

Biological Activity Screening

In a 2024 study, 6-(fluoromethyl)spiro[3.3]heptan-2-one derivatives inhibited monoamine oxidase B (MAO-B) with IC50 = 380 nM, suggesting potential in Parkinson’s disease therapy .

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